Cis (Z) vs. Trans (E) Oleyl Chain: Micelle Growth and Shear Resistance
Oleyl dimethyl ethyl ammonium bromide (CAS 14351-44-1) possesses a (Z)-oleyl (cis) hydrocarbon chain. In a head-to-head comparison of oleyl (cis) versus elaidyl (trans) trimethyl ammonium chloride surfactants — the closest published isomer pair — the cis isomer demonstrated more favorable hydrocarbon chain alignment for micelle growth and significantly greater resistance to mechanical shear degradation [1]. Although this study used trimethyl ammonium chloride rather than the dimethyl ethyl ammonium bromide of the target compound, the chain-configuration effect is a class-level structural determinant of surfactant self-assembly behavior [1].
| Evidence Dimension | Effect of cis (oleyl) vs. trans (elaidyl) chain configuration on micelle growth and shear resistance |
|---|---|
| Target Compound Data | (Z)-Oleyl chain configuration; ¹H NMR data indicate the cis hydrocarbon chain is more favorable for micelle growth than the trans chain [1] |
| Comparator Or Baseline | Elaidyl (trans) trimethyl ammonium chloride; less favorable micelle growth and lower resistance to mechanical shear [1] |
| Quantified Difference | Qualitative ranking: cis > trans for micelle growth favorability; cis surfactant system retained drag-reducing effectiveness under mechanical shear where trans system degraded [1] |
| Conditions | 5 mM surfactant solutions with sodium salicylate (NaSal) counterion at 5, 7.5, and 12.5 mM concentrations; ¹H NMR, rheometry, and drag-reduction flow-loop measurements [1] |
Why This Matters
For procurement decisions in drag-reducing or rheology-modifying applications, the (Z)-isomer offers a documented advantage in mechanical shear stability over the (E)-isomer, potentially extending service life and reducing re-dosing frequency in recirculating systems.
- [1] Qi, Y., Zakin, J. L., Talmon, Y., & Schmidt, J. (2011). Comparison of oleyl and elaidyl isomer surfactant–counterion systems in drag reduction, rheological properties and nanostructure. Journal of Colloid and Interface Science, 354(2), 691–699. DOI: 10.1016/j.jcis.2010.10.067. View Source
